molecular formula C16H14FNOS B5488587 2-(allylthio)-N-(3-fluorophenyl)benzamide

2-(allylthio)-N-(3-fluorophenyl)benzamide

Cat. No. B5488587
M. Wt: 287.4 g/mol
InChI Key: GAUZMVCNKJNLCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(allylthio)-N-(3-fluorophenyl)benzamide, also known as AF-16, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the benzamide family and is characterized by its unique chemical structure, which includes an allylthio group and a fluorophenyl group. In

Mechanism of Action

The mechanism of action of 2-(allylthio)-N-(3-fluorophenyl)benzamide is not yet fully understood. However, it is believed that 2-(allylthio)-N-(3-fluorophenyl)benzamide exerts its effects by inhibiting the activity of certain enzymes and receptors in the body. For example, 2-(allylthio)-N-(3-fluorophenyl)benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. In addition, 2-(allylthio)-N-(3-fluorophenyl)benzamide has been shown to bind to the dopamine D2 receptor, which is involved in the regulation of mood and movement.
Biochemical and Physiological Effects
2-(allylthio)-N-(3-fluorophenyl)benzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 2-(allylthio)-N-(3-fluorophenyl)benzamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 2-(allylthio)-N-(3-fluorophenyl)benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Other studies have suggested that 2-(allylthio)-N-(3-fluorophenyl)benzamide may have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

2-(allylthio)-N-(3-fluorophenyl)benzamide has several advantages for use in lab experiments. First, it is a relatively stable compound that can be easily synthesized in large quantities. Second, 2-(allylthio)-N-(3-fluorophenyl)benzamide has been shown to have low toxicity in animal models, making it a safe compound to use in experiments. However, there are also some limitations to the use of 2-(allylthio)-N-(3-fluorophenyl)benzamide in lab experiments. For example, 2-(allylthio)-N-(3-fluorophenyl)benzamide has poor solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-(allylthio)-N-(3-fluorophenyl)benzamide. One area of research is in the development of new cancer therapies. 2-(allylthio)-N-(3-fluorophenyl)benzamide has shown promise in inhibiting the growth of cancer cells, and further research is needed to determine its efficacy in vivo. In addition, more research is needed to fully understand the mechanism of action of 2-(allylthio)-N-(3-fluorophenyl)benzamide and its effects on the body. Finally, there is a need for more studies to determine the safety and toxicity of 2-(allylthio)-N-(3-fluorophenyl)benzamide in humans, as well as its potential side effects.

Synthesis Methods

The synthesis of 2-(allylthio)-N-(3-fluorophenyl)benzamide involves several steps, including the reaction of 3-fluoroaniline with allyl thiol in the presence of a catalyst to form 3-fluoro-N-(prop-2-en-1-yl)aniline. This intermediate is then reacted with benzoyl chloride in the presence of a base to form 2-(allylthio)-N-(3-fluorophenyl)benzamide. The final product is purified using column chromatography to obtain a pure compound.

Scientific Research Applications

2-(allylthio)-N-(3-fluorophenyl)benzamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. 2-(allylthio)-N-(3-fluorophenyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. In addition, 2-(allylthio)-N-(3-fluorophenyl)benzamide has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(3-fluorophenyl)-2-prop-2-enylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNOS/c1-2-10-20-15-9-4-3-8-14(15)16(19)18-13-7-5-6-12(17)11-13/h2-9,11H,1,10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUZMVCNKJNLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.